N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
The compound “N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide” is a complex organic molecule. It contains a fluorophenyl group, a morpholinoethyl group, a dimethoxy group, and a nitrobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the nitro, fluoro, and methoxy groups would likely have a significant impact on the molecule’s shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the nitro group is often involved in redox reactions, while the fluoro group can participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide is often a subject in the study of synthetic pathways for pharmaceutical compounds. For example, Jin et al. (2005) discuss its relevance in the synthesis of Gefitinib, a notable anticancer drug, showcasing the compound's utility in creating complex molecular architectures necessary for targeted therapies (Bo Jin, Guohua Chen, Aifeng Zou, T. Shi, Jinshan Ren, 2005).
Crystallography and Material Science
P. Norman (2008) explores novel crystalline forms of related compounds, highlighting the importance of such structures in understanding the physicochemical properties and stability of pharmaceutical agents. This research could lead to enhanced drug formulations and improved therapeutic efficacy (P. Norman, 2008).
Biomedical Applications
Dehdashti et al. (2013) investigate the use of a structurally similar compound as a cellular proliferation marker in tumor assessment by PET imaging. This study underscores the compound's potential in diagnosing and monitoring the progression of cancer, offering insights into the cellular mechanisms underlying tumor growth and response to treatment (F. Dehdashti, R. Laforest, F. Gao, K. Shoghi, R. Aft, B. Nussenbaum, F. Kreisel, N. Bartlett, A. Cashen, Nina Wagner-Johnson, R. Mach, 2013).
Pharmacological Research
Harrison et al. (2001) detail the synthesis and evaluation of a neurokinin-1 receptor antagonist, emphasizing the compound's role in the development of treatments for conditions like depression and emesis. This research exemplifies the compound's significance in creating new therapeutic agents that can be administered both intravenously and orally, enhancing patient care and treatment outcomes (Timothy Harrison, A. P. Owens, B. Williams, Christopher J. Swain, Angela R. Williams, E. Carlson, W. Rycroft, F. Tattersall, M. Cascieri, G. Chicchi, S. Sadowski, N. Rupniak, Richard J. Hargreaves, 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O6/c1-29-19-11-16(17(25(27)28)12-20(19)30-2)21(26)23-13-18(24-7-9-31-10-8-24)14-3-5-15(22)6-4-14/h3-6,11-12,18H,7-10,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVPKYNYJXCWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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